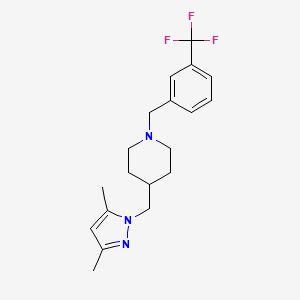

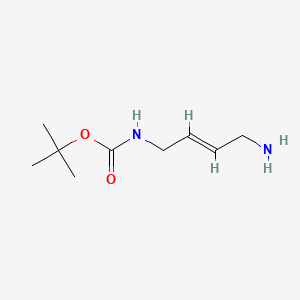

![molecular formula C18H24ClN3OS B2884696 N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1223342-21-9](/img/structure/B2884696.png)

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique and contributes to their stability and reactivity . For instance, 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Substitution of these alkyl halides can be accomplished via S N 1-type substitution with a variety of carbon and heteroatom nucleophiles and by conversion to the corresponding radical by traditional methods .科学的研究の応用

Antiviral and Antibacterial Applications

Research has indicated that adamantane derivatives, including those similar in structure to N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, have shown significant promise in antiviral and antibacterial applications. The adamantyl group's bulky nature can interfere with viral replication processes or bacterial cell wall synthesis, offering a novel approach to treating infections. Aigami et al. (1975) have discussed the synthesis and antiviral activities of adamantane derivatives, highlighting their potential in combating viral diseases through novel mechanisms of action (Aigami, K., Inamoto, Y., Takaishi, N., Hattori, K., & Takatsuki, A., 1975).

Anti-Inflammatory and Antimicrobial Properties

Compounds featuring an adamantyl group have been explored for their anti-inflammatory and antimicrobial properties. The structural rigidity and hydrophobic nature of the adamantane moiety can contribute to these biological activities by disrupting microbial membranes or modulating immune responses. Kadi et al. (2007) synthesized novel adamantyl-containing compounds and evaluated their anti-inflammatory and antimicrobial activities, providing insights into their potential therapeutic applications (Kadi, A., El‐Brollosy, N. R., Al-Deeb, O., Habib, E. E., Ibrahim, T., & El-Emam, A., 2007).

Material Science and Polymer Research

The adamantyl group's unique structural characteristics make it an attractive moiety for material science and polymer research, particularly in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance. Liaw et al. (2001) explored the synthesis and characterization of adamantyl-containing polyamide-imides, revealing their potential in creating advanced materials with desirable properties for various industrial applications (Liaw, D., & Liaw, Been-Yang, 2001).

Chemotherapeutic Research

Adamantane derivatives have also been studied for their potential in chemotherapeutic applications, particularly in the design of anticancer agents. The hydrophobic nature and ability to cross biological membranes make adamantyl compounds suitable candidates for targeting cancer cells. Research by Dawson et al. (2007) into adamantyl-substituted molecules has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, highlighting their potential in cancer therapy (Dawson, M., Xia, Zebin, Liu, Gang, Ye, Mao, Fontana, J., Farhana, L., Patel, Bhamik B, Arumugarajah, Sankari, Bhuiyan, M., Zhang, Xiao-kun, Han, Young-hoon, Stallcup, W., Fukushi, J., Mustelin, T., Tautz, L., Su, Ying, Harris, D., Waleh, N., Hobbs, P., Jong, L., Chao, W., Schiff, L., & Sani, B., 2007).

特性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVQJCYXHQFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)